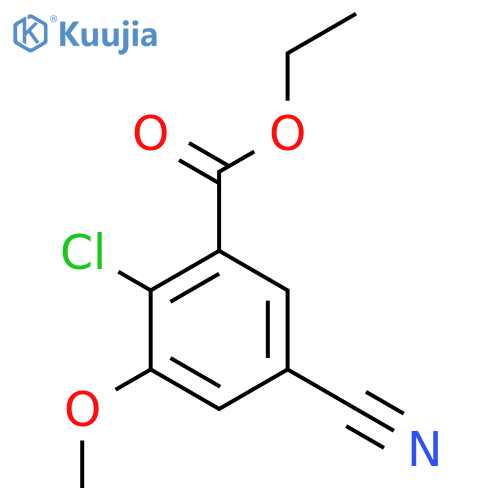

Cas no 1805641-71-7 (Ethyl 2-chloro-5-cyano-3-methoxybenzoate)

Ethyl 2-chloro-5-cyano-3-methoxybenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-chloro-5-cyano-3-methoxybenzoate

-

- インチ: 1S/C11H10ClNO3/c1-3-16-11(14)8-4-7(6-13)5-9(15-2)10(8)12/h4-5H,3H2,1-2H3

- InChIKey: ANXOXJZTXJWVSR-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC(C#N)=CC=1C(=O)OCC)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 299

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 59.3

Ethyl 2-chloro-5-cyano-3-methoxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015017819-1g |

Ethyl 2-chloro-5-cyano-3-methoxybenzoate |

1805641-71-7 | 97% | 1g |

1,519.80 USD | 2021-06-18 | |

| Alichem | A015017819-250mg |

Ethyl 2-chloro-5-cyano-3-methoxybenzoate |

1805641-71-7 | 97% | 250mg |

484.80 USD | 2021-06-18 | |

| Alichem | A015017819-500mg |

Ethyl 2-chloro-5-cyano-3-methoxybenzoate |

1805641-71-7 | 97% | 500mg |

790.55 USD | 2021-06-18 |

Ethyl 2-chloro-5-cyano-3-methoxybenzoate 関連文献

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

Ethyl 2-chloro-5-cyano-3-methoxybenzoateに関する追加情報

Ethyl 2-chloro-5-cyano-3-methoxybenzoate (CAS No. 1805641-71-7): A Comprehensive Overview

Ethyl 2-chloro-5-cyano-3-methoxybenzoate (CAS No. 1805641-71-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural features, plays a pivotal role in the synthesis of various bioactive molecules. Its molecular structure, comprising a benzoate backbone with substituents such as chloro, cyano, and methoxy groups, makes it a versatile intermediate in organic synthesis.

The Ethyl 2-chloro-5-cyano-3-methoxybenzoate molecule is particularly interesting due to its potential applications in the development of novel therapeutic agents. The presence of electron-withdrawing groups like the cyano and chloro substituents enhances its reactivity, making it a valuable building block for further functionalization. This property has been exploited in recent years to develop new derivatives with enhanced pharmacological properties.

In recent years, there has been a surge in research focused on identifying and synthesizing new compounds with potential therapeutic benefits. The Ethyl 2-chloro-5-cyano-3-methoxybenzoate has emerged as a key intermediate in this endeavor. For instance, studies have demonstrated its utility in the synthesis of novel anti-inflammatory agents. The chloro and cyano groups on the benzoate ring facilitate nucleophilic substitution reactions, allowing for the introduction of various pharmacophores that can modulate inflammatory pathways.

Moreover, the methoxy group in the structure contributes to the compound's solubility and bioavailability, which are critical factors in drug development. Researchers have leveraged these properties to design molecules that exhibit improved pharmacokinetic profiles. This has led to several preclinical studies evaluating the efficacy of derivatives of Ethyl 2-chloro-5-cyano-3-methoxybenzoate in models of inflammation and pain.

The compound's versatility is further highlighted by its role in the synthesis of heterocyclic compounds. Heterocycles are known for their diverse biological activities and are widely used in pharmaceuticals. By incorporating the Ethyl 2-chloro-5-cyano-3-methoxybenzoate scaffold, chemists can access a wide range of heterocyclic derivatives with potential applications in treating various diseases. For example, recent studies have shown promising results in using such derivatives as antiviral agents.

Another area where Ethyl 2-chloro-5-cyano-3-methoxybenzoate has shown promise is in the development of agrochemicals. The unique structural features of this compound make it an excellent candidate for synthesizing novel pesticides and herbicides. These derivatives can target specific enzymes or receptors involved in plant growth and defense mechanisms, offering more effective and environmentally friendly solutions for agriculture.

The synthesis of Ethyl 2-chloro-5-cyano-3-methoxybenzoate itself is an intricate process that requires careful optimization to ensure high yield and purity. Various synthetic routes have been explored, each with its own advantages and limitations. Recent advancements in synthetic methodologies have improved the efficiency of these processes, making it more feasible to produce this compound on an industrial scale.

In conclusion, Ethyl 2-chloro-5-cyano-3-methoxybenzoate (CAS No. 1805641-71-7) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features and reactivity make it a valuable intermediate for synthesizing bioactive molecules. Ongoing research continues to uncover new applications for this compound, underscoring its importance in modern chemical research.

1805641-71-7 (Ethyl 2-chloro-5-cyano-3-methoxybenzoate) 関連製品

- 1806166-18-6(6-Nitro-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride)

- 117205-01-3(Cobalt, [ethanedioato(2-)-κO1,κO2]-, hydrate (1:2))

- 1200400-54-9((1R,2R)-2-(phenylsulfanyl)cyclopentan-1-ol)

- 894024-55-6(1-cyclohexyl-3-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl-1-methylurea)

- 669708-39-8(2-(benzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile)

- 1806579-41-8(4-Hydrazinyl-2-(trifluoromethoxy)mandelic acid)

- 1023537-45-2(1-(3,5-Dichloro-4-hydroxyphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one)

- 1593701-91-7(2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine)

- 1504745-27-0(1-(4-methyl-1,3-thiazol-5-yl)cyclohexane-1-carboxylic acid)

- 946298-97-1(1-(2H-1,3-benzodioxol-5-yl)-3-{2-(2-methyl-1H-indol-3-yl)sulfonylethyl}urea)